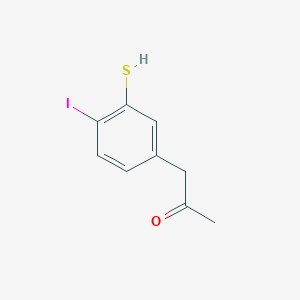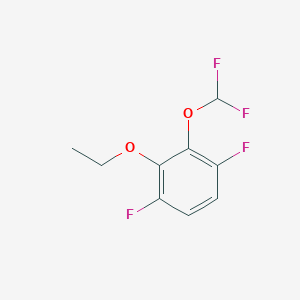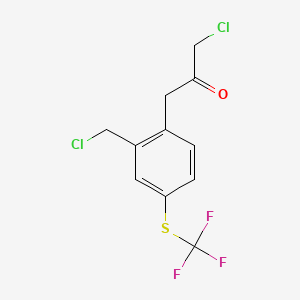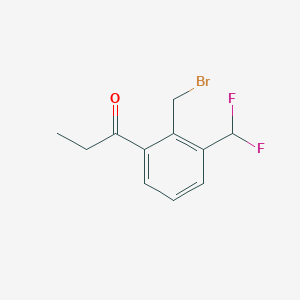![molecular formula C14H18BClF2O3 B14061571 2-[5-Chloro-4-(difluoromethyl)-2-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14061571.png)
2-[5-Chloro-4-(difluoromethyl)-2-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a chlorinated and fluorinated phenyl group. The presence of both chlorine and fluorine atoms in the phenyl ring imparts distinct reactivity and stability to the compound.
準備方法
The synthesis of 2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-(difluoromethyl)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-chloro-3-(difluoromethyl)-2-fluorophenylboronic acid+pinacol→2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction Reactions: The compound can be reduced to form the corresponding borane derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic acids, and borate esters.
科学的研究の応用
2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups while imparting unique reactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.
作用機序
The mechanism by which 2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The presence of chlorine and fluorine atoms in the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and stability.
類似化合物との比較
Similar compounds to 2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
4-chloro-3-(difluoromethyl)-2-fluorophenylboronic acid: This compound is a precursor in the synthesis of the dioxaborolane derivative and shares similar reactivity.
4-chloro-3-(difluoromethyl)-2-fluorophenylboronate esters: These esters are formed through the oxidation of the dioxaborolane compound and have applications in organic synthesis.
Other halogenated phenylboronic acids: Compounds such as 4-bromo-3-(difluoromethyl)-2-fluorophenylboronic acid exhibit similar reactivity and are used in similar applications.
The uniqueness of 2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of chlorine and fluorine substituents, which impart distinct electronic properties and reactivity compared to other boronic acid derivatives.
特性
分子式 |
C14H18BClF2O3 |
|---|---|
分子量 |
318.55 g/mol |
IUPAC名 |
2-[5-chloro-4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BClF2O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(12(17)18)6-11(9)19-5/h6-7,12H,1-5H3 |
InChIキー |
KXTMDNONXVEGFT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)













